molecular formula C17H14BrN B3185789 4-Bromo-6,8-dimethyl-2-phenylquinoline CAS No. 1189106-16-8

4-Bromo-6,8-dimethyl-2-phenylquinoline

Cat. No.: B3185789
CAS No.: 1189106-16-8
M. Wt: 312.2 g/mol
InChI Key: SCLPYYQLLYAKGF-UHFFFAOYSA-N
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Description

4-Bromo-6,8-dimethyl-2-phenylquinoline is a heterocyclic organic compound featuring a quinoline backbone fused with a benzene and pyridine ring. Key structural attributes include:

  • Methyl groups at positions 6 and 8, which enhance steric bulk and electron-donating effects.
  • A phenyl substituent at position 2, introducing aromaticity and influencing π-π stacking interactions.

This compound’s unique substitution pattern modulates its physicochemical properties, such as solubility, polarity, and biological activity, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

1189106-16-8

Molecular Formula

C17H14BrN

Molecular Weight

312.2 g/mol

IUPAC Name

4-bromo-6,8-dimethyl-2-phenylquinoline

InChI

InChI=1S/C17H14BrN/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

SCLPYYQLLYAKGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 4-bromo-6,8-dimethyl-2-phenylquinoline and analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
This compound Br (4), Me (6,8), Ph (2) C₁₉H₁₆BrN 354.25 g/mol Moderate polarity; steric bulk
4-Bromo-6,8-difluoro-2-methylquinoline Br (4), F (6,8), Me (2) C₁₀H₆BrF₂N 274.07 g/mol High polarity; enhanced reactivity
6,8-Dibromo-2-[4-(4-morpholinyl)phenyl]quinoline Br (6,8), morpholinyl-Ph (2) C₁₉H₁₆Br₂N₂O 448.16 g/mol Improved solubility; anticancer activity
8-Bromo-4-methoxy-2-methylquinoline Br (8), OMe (4), Me (2) C₁₁H₁₀BrNO 268.11 g/mol Electron-rich; hydrogen bonding
Key Observations:
  • Electron Effects : Methyl groups (electron-donating) in the target compound contrast with electron-withdrawing substituents (e.g., F in ’s compound), altering reactivity and interaction with biological targets .
  • Solubility: The morpholinyl group in 6,8-dibromo-2-[4-(4-morpholinyl)phenyl]quinoline enhances water solubility compared to the phenyl group in the target compound .
  • Biological Activity: 6,8-Dibrominated quinolines (e.g., and ) exhibit notable anticancer properties, likely due to increased electrophilicity and halogen bonding .

Physicochemical Properties

  • Polarity : Fluorine substituents () increase polarity and reduce lipophilicity, whereas methyl groups (target compound) promote hydrophobicity .
  • Reactivity : Bromine at position 4 in the target compound facilitates nucleophilic substitution reactions, while dibrominated analogs () may undergo sequential functionalization .
  • Thermal Stability : Methyl and phenyl groups enhance thermal stability compared to hydroxyl or methoxy substituents (), which may degrade under high temperatures .

Q & A

Q. What synthetic strategies are effective for introducing bromine at the 4-position of quinoline derivatives?

Bromination typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids can functionalize brominated intermediates . Optimization of reaction conditions (e.g., [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) is critical for yield and purity . Pre-functionalization of the quinoline core with directing groups (e.g., methyl or phenyl substituents) may enhance regioselectivity .

Q. How can the structure of 4-Bromo-6,8-dimethyl-2-phenylquinoline be confirmed post-synthesis?

Combine spectroscopic methods:

  • ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromine’s electron-withdrawing effect at C4) .
  • ESI-MS : Confirm molecular weight via [M+H]+ or [M–OCH₃]+ fragments, as demonstrated for brominated quinolines in Table 2 of .
  • X-ray crystallography : Resolve ambiguity using SHELX programs for small-molecule refinement .

Q. What preliminary biological screening approaches are suitable for this compound?

Screen for antimicrobial activity using in vitro assays (e.g., broth microdilution) to determine MIC values against Gram-positive/negative bacteria. Fluorinated quinoline analogs show DNA gyrase inhibition, suggesting a similar mechanism . Compare results with structurally related derivatives (Table 1, ):

CompoundSimilarity IndexBioactivity Trend
4-Chloro-8-fluoro-2-methylquinoline0.94High antimicrobial
6-Bromo-4-chloro-8-fluoroquinoline0.86Moderate activity

Advanced Research Questions

Q. How do substitution patterns (e.g., bromine, methyl, phenyl) influence reactivity in cross-coupling reactions?

Bromine at C4 acts as a leaving group in Pd-catalyzed reactions. Steric hindrance from 6,8-dimethyl groups may slow coupling kinetics, requiring bulky ligands (e.g., dcpf) to stabilize intermediates . Computational modeling (DFT) can predict electronic effects of substituents on reaction barriers .

Q. What methodologies resolve contradictions in reported biological activity data for quinoline derivatives?

  • Dose-response curves : Validate activity thresholds across multiple cell lines.
  • Target engagement assays : Use fluorescence polarization or SPR to quantify binding to putative targets (e.g., topoisomerases).
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline ) to identify outliers. Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity profiles .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions. The trifluoromethyl group in analogs enhances metabolic stability .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .

Q. What advanced purification techniques improve yield for brominated quinolines?

  • Prep-HPLC : Resolve regioisomers using C18 columns with acetonitrile/water gradients.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on differential solubility of brominated vs. chlorinated byproducts .

Methodological Considerations

Q. How to design a SAR study for this compound derivatives?

  • Variation of substituents : Synthesize analogs with halogens (Cl, F), electron-donating groups (OMe), or bioisosteres (CF₃) at C4, C6, and C8.
  • Activity cliffs : Identify abrupt changes in potency (e.g., 4-Bromo vs. 4-Chloro derivatives) using Free-Wilson analysis .

Q. What safety protocols are critical during handling?

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/airway exposure.
  • Waste disposal : Segregate halogenated waste for incineration, as brominated compounds may generate toxic fumes .

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